molecular formula C16H13NO5 B1666150 アベナントアミドA CAS No. 108605-70-5

アベナントアミドA

カタログ番号: B1666150
CAS番号: 108605-70-5
分子量: 299.28 g/mol
InChIキー: QGUMNWHANDITDB-FPYGCLRLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Avenanthramides are phenolic compounds found in oats (Avena sativa L.) that have garnered attention for their potential health benefits . Among these, Avenanthramide A (AVN A) has been identified as a key bioactive component with various therapeutic applications . This article explores the scientific research applications of Avenanthramide A, supported by research findings from verified sources.

Scientific Research Applications of Avenanthramide A

Anti-cancer Properties

  • Colorectal Cancer (CRC) : Research indicates that AVN A possesses anti-carcinogenic properties, making it a potential agent against CRC . Studies have shown that AVN A can suppress mitochondrial bioenergetic generation, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in CRC cells . Specifically, AVN A targets the DDX3 protein, an oncogenic RNA helicase highly expressed in human CRC tissues, by binding to Arg287 and Arg294 residues, inhibiting its ATP hydrolysis activity and promoting its degradation .
  • Selective Cytotoxicity : AVNs, including AVN A, exhibit selective cytotoxicity towards cancer cells while having negligible effects on normal colonic epithelial cells . This suggests that AVN A could be a promising candidate for cancer treatment with minimal side effects .
  • Stress Condition Efficacy : The anti-tumor capacities of AVNs are more prominent in stress conditions typical of solid tumors, such as glucose starvation, hypoxia, and acidic extracellular pH, than in normal culture conditions .

Anti-Inflammatory and Antioxidant Effects

  • Attenuation of Inflammation : Avenanthramides are known for their anti-inflammatory properties . They can reduce pro-inflammatory cytokines and adhesive molecules in human aortic endothelial cells (HAECs) . AVN supplementation can also attenuate exercise-induced inflammation by reducing neutrophil respiratory burst activity and plasma C-reactive protein levels .
  • ROS Reduction : AVN-C, another form of avenanthramide, reduces ROS production and cytotoxicity in the organ of Corti cell line . Pretreatment with AVN-C markedly attenuated the dichlorofluorescein (DCF) positive population, showing a significant reduction in ROS compared to the group treated only with ototoxic drugs .
  • Gene Expression Modulation : AVN-C can modulate the expression of ROS-related genes. It attenuates the expression of TNF-α, an important ROS gene, and normalizes the expression of BAK, an apoptosis-related gene .

Cardiovascular Protection

  • Atherosclerosis Prevention : Avenanthramides may contribute to the prevention of atherosclerosis through the inhibition of vascular smooth muscle cell (SMC) proliferation and enhanced nitric oxide (NO) production . AVN A inhibits serum-induced SMC proliferation and increases NO production in both SMC and human aortic endothelial cells (HAEC) .
  • Antiatherosclerotic Effects : AVN reduces proinflammatory cytokines and adhesive molecules, demonstrating its antiatherosclerosis effects . It also has an antiproliferative effect on vascular smooth muscle cells and increases NO production, leading to the prevention of atherosclerosis .

Dermatological Applications

  • Treatment of Skin Disorders : Avenanthramides have protective effects in various dermatological complications such as atopic dermatitis, sunburn, and allergic or contact dermatitis . They modulate nerve responses and have beneficial effects against dermatological disorders .
  • UVB Protection : AVNs scavenge UVB-caused ROS generation in fibroblasts and suppress UVB-induced phosphorylation of MAPKs, activation of NF-κB, and AP-1 .

Other Therapeutic Potentials

  • Hearing Loss Prevention : AVN-C can protect auditory hair cells and preserve hearing from noise trauma and ototoxic drugs . It crosses the blood-labyrinth barrier and can act directly inside the cochlea, offering a potential drug for preventing sensorineural hearing loss (SNHL) .
  • Cerebrovascular Disorder Treatment : Avenanthramides are being explored as therapeutic candidates for treating cerebral cavernous malformation (CCM) disease, a major cerebrovascular disorder .

Summary Table of Applications

ApplicationDescriptionSupporting Evidence
Colorectal Cancer Treatment Induces mitochondrial bioenergetics collapse and ROS-dependent apoptosis in CRC cells by targeting the DDX3 protein.AVN A binds to DDX3 at Arg287 and Arg294 residues, inhibiting its ATP hydrolysis activity and protein stability . AVNs exhibit selective cytotoxicity towards CRC cells with minimal effects on normal cells .
Anti-Inflammatory Effects Reduces pro-inflammatory cytokines and attenuates exercise-induced inflammation.Supplementation decreases pro-inflammatory cytokines in HAECs and reduces neutrophil respiratory burst activity .
Cardiovascular Protection Inhibits vascular smooth muscle cell proliferation and enhances nitric oxide production, preventing atherosclerosis.AVN A inhibits serum-induced SMC proliferation and increases NO production in SMC and HAEC . AVN reduces proinflammatory cytokines and adhesive molecules, demonstrating its antiatherosclerosis effects .
Dermatological Applications Protects against skin disorders like atopic dermatitis and sunburn by modulating nerve responses and scavenging UVB-caused ROS.AVNs have protective effects in dermatological complications and scavenge UVB-caused ROS in fibroblasts .
Hearing Loss Prevention Protects auditory hair cells from noise trauma and ototoxic drugs by reducing ROS production.AVN-C reduces ROS production and cytotoxicity in the organ of Corti cell line and attenuates the expression of TNF-α and BAK .
Cerebrovascular Disorders Explored as a therapeutic candidate for treating cerebral cavernous malformation (CCM) disease.Research indicates potential therapeutic applications in treating CCM, a major cerebrovascular disorder .

作用機序

Target of Action

Avenanthramide A, a phenolic alkaloid found mainly in oats, primarily targets the Phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell survival, growth, and metabolism .

Mode of Action

The signaling pathway begins with the interaction between the ligand and transmembrane receptor, mainly tyrosine kinase (RTK). This results in receptor dimerization and the autophosphorylation of the intracellular tyrosine domain, leading to the recruitment of PI3 . Avenanthramide A has been shown to modulate PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .

Biochemical Pathways

Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . These features contribute to the chemical characteristics of avenanthramides as multifunctional plant defense compounds, as antimicrobial agents, and antioxidants .

Result of Action

The molecular and cellular effects of Avenanthramide A’s action include increased neuronal survival, reduced oxidative stress, and improved cognitive function . It also exhibits anti-inflammatory and anti-apoptotic properties .

Action Environment

Environmental factors such as stress can influence the action of Avenanthramide A. For instance, avenanthramides are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation . They are vital in adaptation to environmental stress, competition, and co-evolution among plants, insects, herbivores, and pathogenic microorganisms .

生化学分析

Biochemical Properties

Avenanthramide A interacts with various enzymes and proteins. It is synthesized through a condensation process of hydroxyanthranilic acid with hydroxycinnamoyl-CoA and related species, catalyzed by hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), an anthranilic acid acyl-CoA dependent acyltransferase . This process involves the donation of a hydrogen atom to a radical, demonstrating its potent antioxidant activity .

Cellular Effects

Avenanthramide A has significant effects on various types of cells and cellular processes. It has been shown to reduce inflammation and proliferation . In human aortic endothelial cells, it modulates cellular and molecular processes that play an important role in the inflammation of arteries and the development of atherosclerosis . It also exhibits anti-inflammatory and anti-apoptotic properties, making it a promising candidate for neuroprotection .

Molecular Mechanism

The molecular mechanism of Avenanthramide A involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the NF-κB activation in NF-κB dependent cytokine . Furthermore, it has been found to modulate PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Avenanthramide A change over time. For instance, in a study involving eccentric exercise-induced inflammation in young men and women, it was found that Avenanthramide A supplementation reduced plasma creatine kinase (CK) activity and neutrophil respiratory burst (NRB) levels at various time points post-exercise .

Dosage Effects in Animal Models

The effects of Avenanthramide A vary with different dosages in animal models. For example, a diet of 20 mg Avenanthramide A per kilogram body weight in rats has been shown to increase the superoxide dismutase (SOD) activity in skeletal muscle, liver, and kidneys . Oral administration (6 mg/kg per day) for 2 weeks in Alzheimer’s disease mice leads to improved recognition and spatial memory, reduced caspase-3 cleavage, and reversed neuroinflammation .

Metabolic Pathways

Avenanthramide A is involved in the shikimic acid and phenylpropanoid pathways . The enzyme HHT uses 5-hydroxyanthranilic acid as an acceptor molecule and substituted cinnamoyl-CoA and avenalumoyl-CoA thioesters as donor molecules in the biosynthesis of Avenanthramide A .

Transport and Distribution

Avenanthramide A is transported and distributed within cells and tissues. It has been detected in the phloem sap, indicating a source to sink transport of these metabolites . It is predominantly located in leaf tissue, but significant amounts are also found in the upper and lower stems, roots, panicle stems, and glumes .

Subcellular Localization

Avenanthramide A is synthesized in the chloroplast, as a fluorescence signal originating from Avenanthramide A was localized to the chloroplasts . This suggests that the chloroplast is the primary site of Avenanthramide A activity and function within the cell .

準備方法

Synthetic Routes and Reaction Conditions: Avenanthramide A can be synthesized through the condensation of anthranilic acid with cinnamic acid derivatives. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of avenanthramides, including Avenanthramide A, involves the extraction from oat kernelsThis process involves treating dormant oat varieties with dry heat, followed by conventional malting without germination .

化学反応の分析

Types of Reactions: Avenanthramide A undergoes various chemical reactions, including:

    Oxidation: Avenanthramide A can be oxidized to form quinones, which are reactive intermediates.

    Reduction: Reduction of Avenanthramide A can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of Avenanthramide A.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

類似化合物との比較

  • Avenanthramide B
  • Avenanthramide C
  • Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid)

Comparison:

Avenanthramide A stands out due to its natural occurrence in oats and its broad spectrum of biological activities, making it a compound of significant interest in various fields of research.

生物活性

Avenanthramide A (Avn-A) is a bioactive polyphenol derived from oats, recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of Avn-A, supported by various research findings, case studies, and data tables.

1. Antioxidant Activity

Avn-A exhibits significant antioxidant properties, which have been demonstrated through various in vitro and in vivo studies.

  • In Vitro Studies : Research indicates that Avn-A can inhibit oxidative stress markers such as reactive oxygen species (ROS). For instance, Avn-C (a derivative of Avn-A) was shown to reduce ROS levels in muscle tissues of rats fed with an Avn-enriched diet . Additionally, Avn-C supplementation led to increased activities of antioxidant enzymes like superoxide dismutase and glutathione peroxidase in various tissues .
  • In Vivo Studies : In human trials, an Avn-enriched mixture significantly raised plasma levels of reduced glutathione (GSH), the body's primary antioxidant, after consumption . This suggests that Avn-A can enhance the body's antioxidant defenses effectively.
Study TypeFindings
In VitroAvn-C reduces ROS and increases antioxidant enzyme activity.
In VivoIncreases plasma GSH levels post-consumption.

2. Anti-Inflammatory Effects

Avenanthramide A has been shown to possess anti-inflammatory properties, which are particularly relevant in conditions characterized by chronic inflammation.

  • Mechanism of Action : Avn-A inhibits the activation of nuclear factor kappa-B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various experimental models .
  • Case Study : In a study involving an ovalbumin-induced food allergy model, administration of Avn-A resulted in reduced serum levels of specific IgE and histamine, along with improved intestinal morphology and tight junction protein expression . This highlights its potential therapeutic role in managing allergic reactions.
Parameter AssessedEffect of Avn-A
Serum IgE LevelsDecreased
Histamine LevelsDecreased
Tight Junction ProteinsIncreased

3. Potential Anticancer Properties

Emerging evidence suggests that avenanthramides may play a role in cancer prevention.

  • Mechanistic Insights : Avenanthramides have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Specifically, they can activate heme oxygenase-1 (HO-1), which has protective roles against oxidative damage and inflammation in cancer contexts .
  • Research Findings : Studies have demonstrated that Avn-C can reduce cellular proliferation in colon cancer models by targeting apoptotic pathways .

4. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of avenanthramides against oxidative stress-induced damage.

  • Hearing Protection : Avenanthramide-C has shown promise in protecting auditory hair cells from damage caused by noise trauma and ototoxic drugs. It effectively reduced markers of oxidative stress and inflammation in auditory cells .

5.

Avenanthramide A is a versatile compound with considerable biological activity encompassing antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms involve modulation of key signaling pathways such as NF-κB and enhancement of the body's antioxidant defenses. The ongoing research continues to unveil its potential therapeutic applications across various health domains.

特性

IUPAC Name

5-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-11-4-1-10(2-5-11)3-8-15(20)17-14-7-6-12(19)9-13(14)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUMNWHANDITDB-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316626
Record name Avenanthramide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Z)-N-Coumaroyl-5-hydroxyanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

108605-70-5
Record name Avenanthramide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108605-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avenanthramide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenanthramide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108605-70-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVENANTHRAMIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1I8LE060C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-N-Coumaroyl-5-hydroxyanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

277 °C
Record name (Z)-N-Coumaroyl-5-hydroxyanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avenanthramide A
Reactant of Route 2
Reactant of Route 2
Avenanthramide A
Reactant of Route 3
Reactant of Route 3
Avenanthramide A
Reactant of Route 4
Reactant of Route 4
Avenanthramide A
Reactant of Route 5
Reactant of Route 5
Avenanthramide A
Reactant of Route 6
Avenanthramide A
Customer
Q & A

A: Avenanthramide A, a polyphenol found exclusively in oats, exhibits anti-cancer effects primarily by blocking reactive oxygen species (ROS). []

A: Research indicates that avenanthramide A suppresses colon cancer growth by inducing cellular senescence. This process involves enlarging cellular size, upregulating β-galactosidase activity, inducing γ-H2AX positive staining, and causing G1 phase arrest. []

A: Avenanthramide A increases the expression of miR-129-3p, which in turn represses the E3 ubiquitin ligase Pirh2 and other targets like IGF2BP3 and CDK6. This Pirh2 silencing by miR-129-3p leads to increased levels of p53 and its downstream target p21, ultimately inducing cellular senescence. []

A: Avenanthramide A has a molecular formula of C18H15NO5 and a molecular weight of 325 g/mol. []

A: Yes, the functional α,β-unsaturated carbonyl group in avenanthramides appears crucial for their effects on HO-1 expression. Hydrogenation of this double bond eliminates their effects, suggesting its importance in the mechanism of action. []

A: Avenanthramide stability in oat products during storage can be affected by various factors, including temperature and the presence of other compounds. For instance, in liquid oats, refrigeration favors the stability of avenanthramides, especially in iron-lacking formulations. []

ANone: This section is not applicable to Avenanthramide A as the provided research does not discuss any catalytic properties or applications of this compound.

ANone: This section is not applicable to Avenanthramide A as the provided research does not discuss any computational chemistry or modeling studies on this compound.

A: Studies show that alterations in the substituents of the cinnamic acid portion of the avenanthramide molecule significantly influence their activity as oviposition deterrents for P. brassicae. Modifications to the anthranilic acid part tend to have a lesser impact. []

A: Among tested compounds, trans-2-[3-(4-hydroxyphenylpropenoyl)amino]-3,5-dihydroxybenzoic acid and trans-2-[3-(3,4-dihydroxyphenylpropenoyl)amino]-3,5-dihydroxybenzo ic acid showed the strongest oviposition deterrent activity against P. brassicae. These findings suggest that modifications to the cinnamic acid moiety, specifically incorporating hydroxy substituents, are key for enhancing activity. []

ANone: This section is not applicable as the provided research does not discuss any SHE regulations related to avenanthramide A.

A: Avenanthramides are bioavailable in humans, although their bioavailability varies depending on the specific avenanthramide and the food matrix. For example, avenanthramide A has a four-fold higher bioavailability than avenanthramide B when consumed as part of an avenanthramide-enriched mixture from oats. []

A: Following oat bran consumption, avenanthramides and their phenolic acid counterparts are absorbed and metabolized relatively quickly. They are excreted in urine primarily as vanillic acid, 4- and 3-hydroxyhippuric acids, and sulfate conjugates of benzoic and ferulic acids. The majority of excretion occurs within 8 hours of intake. []

A: Yes, studies using a Caco-2 cell model demonstrate that avenanthramides are absorbed, albeit at lower rates compared to ferulic acid and caffeic acid. Metabolites of avenanthramides, including caffeic acid, ferulic acid, and avenanthramide 2f, have been detected after absorption in this model. []

A: Avenanthramide-c (Avn-c), another major avenanthramide, has been shown to inhibit the serum-induced proliferation of vascular smooth muscle cells (SMC) in vitro. This effect is attributed to cell cycle arrest in the G1 phase, involving decreased retinoblastoma protein phosphorylation, reduced cyclin D1 expression, and increased cyclin-dependent kinase inhibitor p21cip1 expression. []

A: Yes, research using Xenopus laevis oocytes expressing glucose transporters (GLUT2 or SGLT1) and human Caco-2 cells indicates that avenanthramides can inhibit intestinal glucose absorption. This effect is observed in a dose-dependent manner and suggests a potential role for avenanthramides in managing postprandial glucose levels. []

A: In vivo studies using a mouse model of Ehrlich solid tumors show that avenanthramide administration reduces tumor volume, normalizes liver protein, P53, and PCNA, and downregulates Bcl2 expression. Additionally, avenanthramide treatment improved antioxidant parameters, reduced MDA levels, and showed improvements in tumor marker levels, electrolytes, and liver and kidney function enzymes. []

ANone: The provided research does not offer information on resistance or cross-resistance mechanisms related to avenanthramide A.

ANone: While the provided research highlights the potential health benefits of avenanthramides, it does not provide specific data on toxicity, adverse effects, or their overall safety profile.

ANone: The research papers provided do not offer information on these specific aspects related to avenanthramide A.

ANone: The provided research does not delve into the historical context and milestones of avenanthramide A research.

ANone: Research on avenanthramides benefits from a multidisciplinary approach, integrating knowledge from various fields, including:

  • Food Science and Technology: Studying the extraction, purification, and stabilization of avenanthramides from oat sources. []
  • Plant Science and Biochemistry: Investigating the biosynthesis and regulation of avenanthramides in oat plants. [, , ]
  • Nutrition and Dietetics: Examining the role of avenanthramide-rich oat consumption in human health and disease prevention. [, ]
  • Pharmacology and Toxicology: Evaluating the absorption, metabolism, and potential therapeutic effects of avenanthramides. [, ]
  • Oncology and Cell Biology: Exploring the mechanisms of action of avenanthramides in cancer cell lines and animal models. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。